molecular formula C14H15NO B3788237 3-(2-ethylphenyl)-5-methoxypyridine

3-(2-ethylphenyl)-5-methoxypyridine

Cat. No.: B3788237
M. Wt: 213.27 g/mol
InChI Key: CKLGTUGHSMZYTB-UHFFFAOYSA-N
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Description

3-(2-ethylphenyl)-5-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2-ethylphenyl group at the 3-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylphenyl)-5-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylbenzaldehyde with 3-methoxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the aldehyde group reacts with the pyridine ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and solvents like dimethylformamide or toluene can be used to dissolve the reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylphenyl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridine ring.

    Substitution: Electrophiles such as bromine or chlorine can be used in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3-(2-ethylphenyl)-5-formylpyridine or 3-(2-ethylphenyl)-5-carboxypyridine.

    Reduction: 3-(2-ethylphenyl)-5-methoxypiperidine.

    Substitution: 3-(2-bromoethylphenyl)-5-methoxypyridine or 3-(2-chloroethylphenyl)-5-methoxypyridine.

Scientific Research Applications

3-(2-ethylphenyl)-5-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethylphenyl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and ethyl groups can influence the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylphenyl)-5-methoxypyridine
  • 3-(2-ethylphenyl)-5-hydroxypyridine
  • 3-(2-ethylphenyl)-5-methylpyridine

Uniqueness

3-(2-ethylphenyl)-5-methoxypyridine is unique due to the specific combination of its substituents, which can confer distinct chemical and biological properties. The presence of the methoxy group at the 5-position can enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-(2-ethylphenyl)-5-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-3-11-6-4-5-7-14(11)12-8-13(16-2)10-15-9-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGTUGHSMZYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=CC(=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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